molecular formula C14H21ClN2O2 B112342 Benzyl (4-methylpiperidin-4-yl)carbamate CAS No. 236406-15-8

Benzyl (4-methylpiperidin-4-yl)carbamate

Cat. No.: B112342
CAS No.: 236406-15-8
M. Wt: 284.78 g/mol
InChI Key: SGDSAOOGSGZQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (4-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-methylpiperidin-4-yl)carbamate typically involves the reaction of 4-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (4-methylpiperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl (4-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-methylpiperidin-4-yl)carbamate is unique due to the presence of both the benzyl and 4-methylpiperidine moieties, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and distinct reactivity compared to other similar compounds .

Biological Activity

Benzyl (4-methylpiperidin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a 4-methylpiperidine moiety through a carbamate linkage. Its molecular formula is C13_{13}H17_{17}N1_{1}O2_{2}, with a molecular weight of approximately 219.29 g/mol. The compound's structure allows for various interactions with biological systems, making it a valuable candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target involved.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways and cellular functions. For instance, studies have shown that similar compounds can inhibit enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders.

Receptor Binding

The compound has also been investigated for its ability to bind to various receptors, which may influence physiological responses. Its structural similarity to known ligands suggests that it could modulate neurotransmitter systems, impacting cognitive functions and mood regulation .

Biological Activity Studies

Recent studies have focused on the biological activities associated with this compound. Below are key findings from various research efforts:

Study Objective Findings
Evaluate enzyme inhibitionDemonstrated potential inhibition of key metabolic enzymes.
Assess antiviral propertiesIdentified as a candidate for influenza virus inhibition due to structural characteristics.
Investigate receptor interactionsShowed binding affinity to neurotransmitter receptors, indicating possible therapeutic effects on mood disorders.
Analyze therapeutic potentialSuggested use in drug development for neurological conditions based on receptor modulation.

Case Studies

  • Antiviral Activity : A study highlighted the effectiveness of piperidine derivatives, including this compound, against influenza viruses. The presence of specific substituents was crucial for maintaining antiviral activity, emphasizing the importance of structural modifications in enhancing efficacy .
  • Neuropharmacological Effects : Another investigation explored the effects of similar compounds on neurotransmitter systems. This compound was found to influence dopamine and serotonin pathways, suggesting potential applications in treating anxiety and depression .
  • Enzyme Interaction Studies : Research conducted on enzyme interactions revealed that the compound could effectively inhibit certain enzymes involved in metabolic processes, which could be leveraged for therapeutic interventions in metabolic disorders.

Properties

IUPAC Name

benzyl N-(4-methylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(7-9-15-10-8-14)16-13(17)18-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDSAOOGSGZQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (4-methylpiperidin-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl (4-methylpiperidin-4-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl (4-methylpiperidin-4-yl)carbamate
Reactant of Route 4
Benzyl (4-methylpiperidin-4-yl)carbamate
Reactant of Route 5
Benzyl (4-methylpiperidin-4-yl)carbamate
Reactant of Route 6
Benzyl (4-methylpiperidin-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.